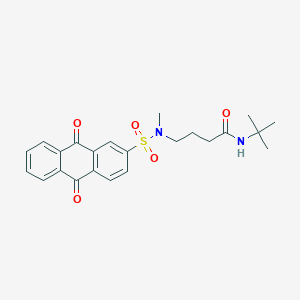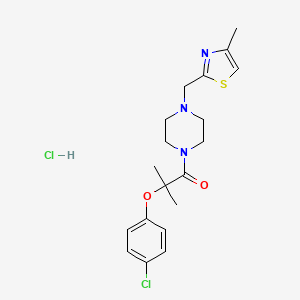![molecular formula C7H14N2 B2361329 2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine CAS No. 2580098-28-6](/img/structure/B2361329.png)
2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,5R)-2-Azabicyclo[31. This compound has garnered significant interest due to its unique structure and potent biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the azabicyclohexane core, followed by functionalization to introduce the ethanamine side chain .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. advancements in synthetic methodologies have made it possible to produce this compound on a larger scale, albeit with significant cost and resource investment .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitrogen atom or the bicyclic structure.
Reduction: This can lead to the formation of different reduced derivatives.
Substitution: Commonly involves the ethanamine side chain or the bicyclic core.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the nervous system. It binds to these receptors with high affinity, leading to the modulation of neurotransmitter release and subsequent physiological effects. This interaction is crucial for its potent analgesic properties.
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: Another alkaloid that interacts with nicotinic acetylcholine receptors but with lower potency.
Cytisine: A plant-derived alkaloid with similar receptor interactions but different pharmacological profiles.
Anatoxin-a: A cyanobacterial toxin that also targets nicotinic receptors but has a distinct structure
Uniqueness
2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine is unique due to its high potency and specific binding affinity to nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research and a potential candidate for developing new analgesics.
Propiedades
IUPAC Name |
2-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-2-4-9-3-1-6-5-7(6)9/h6-7H,1-5,8H2/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTVIVHEIXVMRX-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2[C@H]1C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361246.png)
![N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2361248.png)



![2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2361255.png)

![6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2361257.png)
![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)
![N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2361260.png)

![3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2361262.png)
![(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361267.png)
![N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2361268.png)
